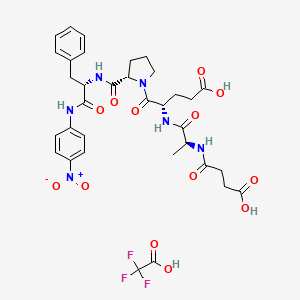
Suc-Ala-Glu-Pro-Phe-pNA TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Glu-Pro-Phe-pNA TFA involves the stepwise assembly of the peptide chain followed by the attachment of the p-nitroanilide (pNA) group. The synthesis typically starts with the protection of amino acids and the formation of peptide bonds using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) . The final step involves the deprotection of the peptide and the attachment of the pNA group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
Suc-Ala-Glu-Pro-Phe-pNA TFA undergoes hydrolysis reactions catalyzed by enzymes such as peptidylprolyl isomerase Pin1 . The hydrolysis of the compound releases p-nitroaniline (pNA), which can be measured colorimetrically .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include buffers like phosphate-buffered saline (PBS) and enzymes such as Pin1 . The reactions are typically carried out at physiological pH and temperature .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which is a yellow compound that can be detected spectrophotometrically .
科学的研究の応用
Suc-Ala-Glu-Pro-Phe-pNA TFA is widely used in scientific research for various applications:
作用機序
Suc-Ala-Glu-Pro-Phe-pNA TFA exerts its effects by serving as a substrate for the enzyme peptidylprolyl isomerase Pin1 . The enzyme catalyzes the cis-trans isomerization of proline residues in proteins, which is a crucial step in protein folding and function . The hydrolysis of this compound by Pin1 releases p-nitroaniline (pNA), which can be measured to assess the enzyme’s activity .
類似化合物との比較
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: This compound is a chromogenic substrate for elastase and other proteases.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: This compound is used as a substrate for cathepsin G, neutrophil elastase, trypsin, and chymotrypsin.
Uniqueness
Suc-Ala-Glu-Pro-Phe-pNA TFA is unique in its specificity for the enzyme Pin1, making it a valuable tool for studying the role of Pin1 in various biological processes and for identifying potential inhibitors of this enzyme .
特性
分子式 |
C34H39F3N6O13 |
|---|---|
分子量 |
796.7 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H38N6O11.C2HF3O2/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49;3-2(4,5)1(6)7/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43);(H,6,7)/t19-,23-,24-,25-;/m0./s1 |
InChIキー |
QUQXPSJYFGYAOX-DCPXIXLXSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















